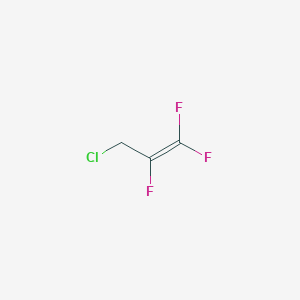
Plumbanone--cobalt (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Plumbanone–cobalt (1/1) is a coordination compound that features a cobalt atom complexed with plumbanone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of plumbanone–cobalt (1/1) typically involves the reaction of cobalt salts with plumbanone under controlled conditions. One common method is the co-precipitation technique, where cobalt salts are mixed with plumbanone in a solvent, followed by the addition of a precipitating agent to form the desired compound. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to ensure the formation of pure plumbanone–cobalt (1/1).
Industrial Production Methods
On an industrial scale, the production of plumbanone–cobalt (1/1) may involve more advanced techniques such as hydrothermal synthesis or solvothermal methods. These methods allow for better control over the particle size and morphology of the compound, which can be crucial for its applications in catalysis and other fields.
Chemical Reactions Analysis
Types of Reactions
Plumbanone–cobalt (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the coordination sphere of cobalt can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt oxides, while reduction can produce cobalt metal or lower oxidation state cobalt complexes.
Scientific Research Applications
Plumbanone–cobalt (1/1) has several scientific research applications:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique magnetic and electronic properties.
Biomedicine: Research is ongoing to explore its potential as an antimicrobial agent and its use in drug delivery systems.
Environmental Science: It is investigated for its potential in environmental remediation, such as the removal of pollutants from water.
Mechanism of Action
The mechanism of action of plumbanone–cobalt (1/1) involves its ability to coordinate with various substrates and facilitate chemical reactions. The cobalt center can undergo redox changes, allowing it to participate in electron transfer processes. The specific molecular targets and pathways involved depend on the particular application, such as catalysis or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Cobalt Ferrite (CoFe2O4): Known for its magnetic properties and used in biomedical applications.
Cobalt Oxide (Co3O4): Used as an electrode material in batteries and as a catalyst.
Cobalt Nanoparticles: Utilized in various applications due to their catalytic and magnetic properties.
Uniqueness
Plumbanone–cobalt (1/1) is unique due to its specific coordination environment and the presence of plumbanone, which imparts distinct chemical properties. This makes it particularly suitable for certain catalytic applications where other cobalt compounds may not be as effective.
Properties
CAS No. |
236103-74-5 |
|---|---|
Molecular Formula |
CoOPb |
Molecular Weight |
282 g/mol |
IUPAC Name |
cobalt;oxolead |
InChI |
InChI=1S/Co.O.Pb |
InChI Key |
QYTIMUTVWNZQTI-UHFFFAOYSA-N |
Canonical SMILES |
O=[Pb].[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





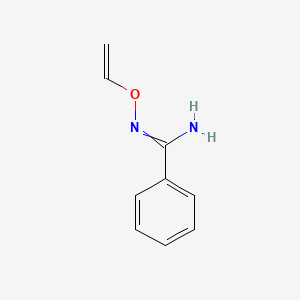
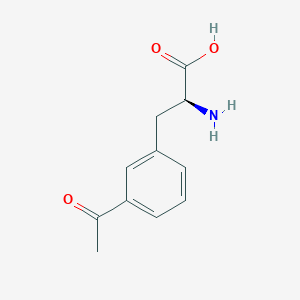
![2-Hexanone, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14242334.png)
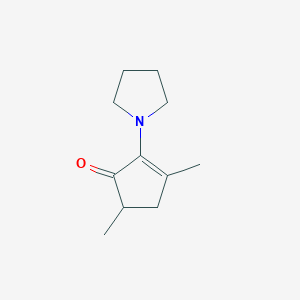
![8-[([1,1'-Biphenyl]-4-yl)oxy]-2-oxooctanoic acid](/img/structure/B14242377.png)
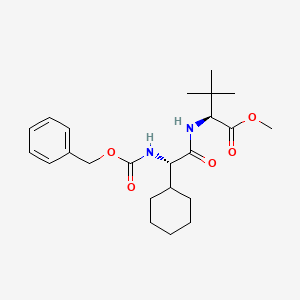
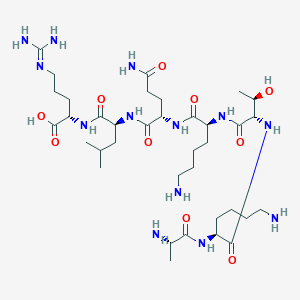
![[3-(Propylsulfanyl)prop-1-EN-1-YL]benzene](/img/structure/B14242401.png)


